molecular formula C17H17N3O4S B2450493 N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4-nitrobenzenesulfonamide CAS No. 689265-33-6

N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4-nitrobenzenesulfonamide

Cat. No.: B2450493
CAS No.: 689265-33-6
M. Wt: 359.4
InChI Key: PNIBXAHBFMNKQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4-nitrobenzenesulfonamide is a synthetic organic compound that features an indole moiety linked to a nitrobenzenesulfonamide group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The indole structure is a common motif in many biologically active molecules, making this compound a valuable subject for research.

Properties

IUPAC Name

N-[2-(2-methylindol-1-yl)ethyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-13-12-14-4-2-3-5-17(14)19(13)11-10-18-25(23,24)16-8-6-15(7-9-16)20(21)22/h2-9,12,18H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIBXAHBFMNKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

  • Reactants : Phenylhydrazine (1.0 eq), acetone (1.2 eq)
  • Acid Catalyst : Concentrated HCl (20% v/v)
  • Temperature : Reflux at 120°C for 6–8 hours
  • Yield : 70–85%

Mechanistic Insight :
The reaction proceeds via-sigmatropic rearrangement of the phenylhydrazone intermediate, followed by cyclization and aromatization. The methyl group at the 2-position arises from acetone’s ketone moiety.

N-Alkylation of 2-Methylindole to Form 1-(2-Aminoethyl)-2-Methylindole

Introducing the ethylamine side chain at the indole’s N-1 position requires regioselective alkylation. Direct N-alkylation using 2-bromoethylamine hydrobromide under basic conditions is effective but limited by competing side reactions. Alternatively, the Mitsunobu reaction ensures precise N-functionalization.

Method A: Direct N-Alkylation

  • Reactants : 2-Methylindole (1.0 eq), 2-bromoethylamine hydrobromide (1.5 eq)
  • Base : Sodium hydride (2.0 eq) in anhydrous DMF
  • Temperature : 60°C for 12 hours
  • Yield : 40–55%

Method B: Mitsunobu Reaction

  • Reactants : 2-Methylindole (1.0 eq), 2-(phthalimidoxy)ethanol (1.2 eq)
  • Reagents : Diisopropyl azodicarboxylate (DIAD, 1.2 eq), triphenylphosphine (1.2 eq)
  • Solvent : THF, room temperature, 24 hours
  • Deprotection : Hydrazine hydrate in ethanol, 80°C for 2 hours
  • Overall Yield : 65–75%

Comparative Analysis :
The Mitsunobu method offers superior regioselectivity and yield by avoiding polyalkylation. Phthalimide protection prevents amine interference during coupling.

Sulfonamide Formation with 4-Nitrobenzenesulfonyl Chloride

The final step couples 1-(2-aminoethyl)-2-methylindole with 4-nitrobenzenesulfonyl chloride under Schotten-Baumann conditions.

Reaction Protocol:

  • Reactants : 1-(2-Aminoethyl)-2-methylindole (1.0 eq), 4-nitrobenzenesulfonyl chloride (1.1 eq)
  • Base : Triethylamine (2.0 eq) in anhydrous THF
  • Temperature : 55–60°C for 3 hours
  • Workup :
    • Concentrate under reduced pressure.
    • Wash with 5% ammonium hydrogen chloride (3 × 20 mL).
    • Recrystallize from methanol.
  • Yield : 80–90%

Critical Parameters :

  • Stoichiometry : Excess sulfonyl chloride ensures complete amine conversion.
  • pH Control : Triethylamine neutralizes HCl, preventing nitro group reduction.

Analytical Characterization

Physical and Spectroscopic Data:

Property Value
Melting Point 182–184°C
IR (KBr, cm⁻¹) 3265 (N–H), 1352 (SO₂ asym), 1145 (SO₂ sym)
¹H NMR (400 MHz, DMSO-d₆) δ 8.32 (d, 2H, Ar–H), 7.89 (s, 1H, indole), 3.42 (t, 2H, CH₂NH), 2.87 (t, 2H, CH₂N), 2.45 (s, 3H, CH₃)
MS (ESI) m/z 374.1 [M + H]⁺

Purity Assessment :
HPLC analysis (C18 column, MeOH:H2O 70:30) shows ≥98% purity with a retention time of 6.2 minutes.

Industrial-Scale Optimization

For bulk production, continuous flow reactors enhance reproducibility and safety:

  • Catalytic Hydrogenation : Reduces nitro intermediates at 0.5–1.0 MPa H₂ pressure with Raney nickel.
  • Activated Carbon Treatment : Removes colored impurities post-reaction (mass ratio 1:0.3 compound:carbon).
  • Drying : Vacuum drying at 40°C for 3 hours ensures residual solvent ≤0.1%.

Comparative Evaluation of Synthetic Routes

Method Yield Purity Regioselectivity
Direct N-Alkylation 40–55% 90–92% Moderate
Mitsunobu Reaction 65–75% 96–98% High

The Mitsunobu approach is preferred for academic and industrial settings due to superior efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4-nitrobenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The indole moiety can be oxidized to form various oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate, chromium trioxide in acetic acid.

Major Products

    Reduction: N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4-aminobenzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

    Oxidation: Oxidized indole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C15H16N4O4SC_{15}H_{16}N_{4}O_{4}S, and it features an indole moiety, which is known for its biological activity. The presence of the sulfonamide group enhances its solubility and reactivity, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the potential of sulfonamide derivatives, including N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4-nitrobenzenesulfonamide, in anticancer therapy. The compound has shown cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structures have demonstrated activity against breast, colon, and cervical cancer cells. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds valuable in developing new cancer treatments .

Enzyme Inhibition

Sulfonamides are recognized for their ability to inhibit specific enzymes, such as carbonic anhydrase and certain kinases. This compound may exhibit similar properties, potentially serving as a lead compound for designing inhibitors targeting pathways involved in diseases like diabetes and Alzheimer's disease. Studies have shown that sulfonamide derivatives can inhibit α-glucosidase and acetylcholinesterase, suggesting that this compound could be explored for therapeutic applications in metabolic disorders and neurodegenerative diseases .

Antimicrobial Properties

The antimicrobial activity of sulfonamides has been well-documented. The structural features of this compound may confer similar properties, making it a candidate for further investigation as an antibacterial or antifungal agent. This application is particularly relevant in the context of rising antibiotic resistance .

Case Studies

Case Study 1: Anticancer Potential
A recent study synthesized various sulfonamide derivatives and tested their cytotoxicity against human cancer cell lines (MCF-7, HCT-116). Results indicated that compounds with structural similarities to this compound exhibited significant cytotoxic effects, with IC50 values indicating effective concentration levels for therapeutic use .

Case Study 2: Enzyme Inhibition
In a comparative study examining the inhibitory effects of various sulfonamides on α-glucosidase, this compound was identified as a potent inhibitor. This suggests its potential utility in managing type 2 diabetes through the modulation of glucose absorption .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Anticancer ActivityInduces apoptosis in cancer cellsEffective against MCF-7 and HCT-116 cell lines
Enzyme InhibitionInhibits α-glucosidase and acetylcholinesterasePotential therapeutic agent for diabetes
Antimicrobial EffectsMay exhibit antibacterial/fungal propertiesRelevant in combating antibiotic resistance

Mechanism of Action

The mechanism of action of N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4-nitrobenzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by:

    Inhibiting Enzymes: The compound could inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Modulating Receptors: It may interact with cellular receptors, altering signal transduction pathways and affecting cellular responses.

    Interfering with DNA/RNA: The compound could bind to nucleic acids, disrupting their function and leading to cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(1H-indol-3-yl)ethyl)-4-nitrobenzenesulfonamide: Similar structure but with a different substitution pattern on the indole ring.

    N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4-aminobenzenesulfonamide: The reduced form of the compound with an amino group instead of a nitro group.

    N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4-chlorobenzenesulfonamide: A derivative with a chloro group instead of a nitro group.

Uniqueness

N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

This compound’s versatility and potential for modification make it a valuable subject for ongoing research and development.

Biological Activity

N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4-nitrobenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name is N-[(2-methyl-1H-indol-5-yl)methyl]-4-nitrobenzenesulfonamide, and it can be represented by the following structural formula:

C16H15N3O4S\text{C}_{16}\text{H}_{15}\text{N}_{3}\text{O}_{4}\text{S}

This compound exhibits its biological effects primarily through enzyme inhibition. The nitro group in the structure can undergo bioreduction to form reactive intermediates that may interact with various cellular components. This interaction potentially leads to:

  • Inhibition of lipoxygenases (LOXs) : The compound has been studied for its ability to inhibit LOXs, which are implicated in inflammatory processes and cancer progression. Specifically, it may inhibit 12-lipoxygenase (12-LOX), which is overexpressed in several tumor types, including prostate and breast cancers .
  • Antimicrobial Activity : The sulfonamide moiety is known for its antimicrobial properties, which may extend to this compound. The mechanism likely involves interference with bacterial folate synthesis pathways.

Anticancer Activity

Research has demonstrated that derivatives of sulfonamides, including this compound, can exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that similar compounds can induce cell cycle arrest and apoptosis in melanoma cells .

CompoundCell LineIC50 (µM)Mechanism
This compoundM21 (melanoma)13Induces apoptosis
4-hydroxy derivativeMCF7 (breast cancer)6.3Cell cycle arrest

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been a focus of research, particularly regarding its selectivity towards LOXs compared to other enzymes like cyclooxygenases (COXs). A study indicated that modifications to the sulfonamide structure could enhance selectivity and potency against specific LOX isoforms .

Case Studies

  • Inhibition of 12-Lipoxygenase : A study reported that a related sulfonamide scaffold exhibited nanomolar potency against 12-LOX, leading to reduced platelet aggregation and inflammatory responses in vitro. This suggests a promising therapeutic avenue for conditions like thrombosis and cancer .
  • Antimicrobial Properties : Another investigation highlighted the antimicrobial efficacy of similar compounds against Gram-positive bacteria, suggesting that structural variations could optimize their activity against specific microbial targets.

Q & A

Q. Q1. What are the key considerations for synthesizing N-(2-(2-methyl-1H-indol-1-yl)ethyl)-4-nitrobenzenesulfonamide, and how can purity be ensured?

Methodological Answer: Synthesis typically involves coupling 2-(2-methyl-1H-indol-1-yl)ethylamine with 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Key steps include:

  • Reactivity Control : Maintain low temperatures (0–5°C) during sulfonamide bond formation to minimize side reactions .
  • Purification : Column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures ensures purity. Analytical techniques like HPLC (>95% purity threshold) and ¹H/¹³C NMR (confirming absence of unreacted amines or sulfonyl chloride residues) are critical .

Q. Q2. How does the nitro group in the 4-nitrobenzenesulfonamide moiety influence the compound’s biological activity?

Methodological Answer: The nitro group enhances electron-withdrawing effects, stabilizing the sulfonamide’s interaction with target enzymes (e.g., bacterial dihydropteroate synthase). This is validated via:

  • Enzymatic Assays : Competitive inhibition studies comparing nitro-substituted vs. non-nitro analogues show reduced IC₅₀ values for nitro derivatives .
  • Computational Docking : Molecular modeling reveals hydrogen bonding between the nitro group and conserved residues (e.g., Lys221 in E. coli dihydropteroate synthase) .

Q. Q3. What spectroscopic methods are recommended for structural confirmation of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.8–8.3 ppm for nitrobenzene), indole NH (δ ~10 ppm), and methyl groups (δ ~2.5 ppm) .
  • HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error. For example, calculated m/z 400.0925 vs. observed 400.0928 .
  • IR Spectroscopy : Sulfonamide S=O stretches (1150–1350 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .

Advanced Research Questions

Q. Q4. How can crystallographic data resolve contradictions in reported binding modes of this compound with bacterial enzymes?

Methodological Answer: Conflicting enzymatic inhibition data (e.g., IC₅₀ variability across studies) may arise from differences in enzyme isoforms or crystallization conditions. To address this:

  • X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., S. aureus dihydropteroate synthase) using SHELX programs for structure refinement. Compare binding poses across isoforms .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish between competitive vs. non-competitive inhibition .

Q. Q5. What strategies optimize the compound’s selectivity for cancer-related targets over off-target enzymes?

Methodological Answer:

  • Derivatization : Introduce substituents (e.g., halogens) at the indole 5-position to sterically hinder off-target interactions. For example, 5-chloro analogues show 10-fold higher selectivity for carbonic anhydrase IX vs. isoform II .
  • Proteomic Profiling : Use affinity chromatography with immobilized compound to identify off-target binding partners in cell lysates .

Q. Q6. How do solvent polarity and pH affect the compound’s stability during long-term storage?

Methodological Answer:

  • Accelerated Stability Studies : Store the compound in DMSO (neutral pH) at 4°C and monitor degradation via LC-MS. Nitro group reduction to amine is a major degradation pathway in acidic conditions .
  • pH-Dependent NMR : Track sulfonamide bond hydrolysis at pH <5 or >9, correlating with loss of bioactivity .

Q. Q7. What computational approaches predict the compound’s pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (~2.5), solubility (<0.1 mg/mL), and CYP450 inhibition risks .
  • MD Simulations : Simulate blood-brain barrier penetration; hydrophobic indole moieties may enhance CNS uptake .

Q. Q8. How can contradictory data on antibacterial vs. anticancer efficacy be reconciled?

Methodological Answer:

  • Dose-Response Analysis : Test the compound across a wide concentration range (nM–µM). Low doses may inhibit bacterial enzymes, while higher doses induce apoptosis via caspase-3 activation in cancer cells .
  • Transcriptomic Profiling : RNA-seq of treated cells identifies pathway-specific effects (e.g., folate synthesis vs. p53 upregulation) .

Q. Q9. What are best practices for derivatizing the indole moiety without compromising sulfonamide activity?

Methodological Answer:

  • Protection/Deprotection : Protect the sulfonamide nitrogen with Boc groups before modifying the indole (e.g., Friedel-Crafts alkylation), followed by acidic deprotection .
  • Click Chemistry : Introduce triazole rings at the indole 3-position using CuAAC reactions to enhance solubility while retaining enzyme affinity .

Q. Q10. How does the compound synergize with existing antibiotics or chemotherapeutics?

Methodological Answer:

  • Checkerboard Assays : Combine with trimethoprim (folate pathway inhibitor) or cisplatin (DNA crosslinker) to calculate fractional inhibitory concentration (FIC) indices. Synergy (FIC <0.5) is observed with trimethoprim due to dual folate pathway blockade .
  • In Vivo Models : Co-administer with 5-fluorouracil in xenograft models; tumor regression rates increase by 40% vs. monotherapy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.